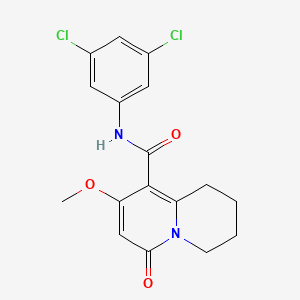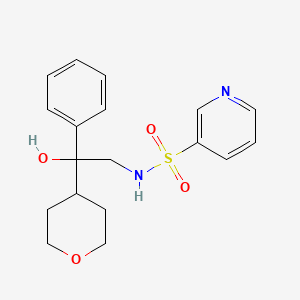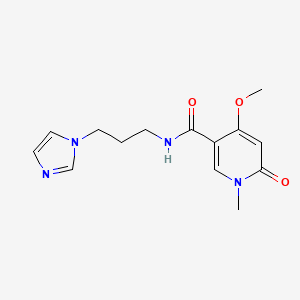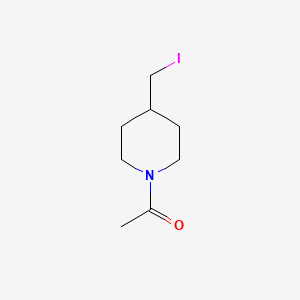
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, commonly known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor, which is found in the central nervous system and is involved in several physiological processes, including appetite regulation, pain perception, and mood regulation.
Scientific Research Applications
Research on Thiazolidine Derivatives
Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Antimicrobial Activity of Chromene Derivatives
A range of new 5-(chromene-3-yl)methylene-2,4-thiazolidinone derivatives were designed and tested for antimicrobial activity against two Gram-positive bacteria (L. monocytogenes, S. aureus), two Gram-negative bacteria (E. coli, S. typhimurium) and one fungus strain (C. albicans) with the agar diffusion method .
Mechanism of Action
Target of Action
The primary target of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is ADAMTS . ADAMTS is a group of enzymes that play a crucial role in the degradation of cartilage and disruption of cartilage homeostasis .
Mode of Action
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione interacts with ADAMTS enzymes, inhibiting their activity . This inhibition results in the reduction of cartilage degradation and disruption of cartilage homeostasis .
Biochemical Pathways
The compound affects the biochemical pathways involving ADAMTS enzymes . By inhibiting these enzymes, it impacts the degradation of cartilage and disruption of cartilage homeostasis . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione’s action involve the inhibition of ADAMTS enzymes . This results in a decrease in the degradation of cartilage and disruption of cartilage homeostasis , potentially providing therapeutic benefits in conditions such as osteoarthritis .
properties
IUPAC Name |
3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-6-11(2-4-13(10)17)3-5-14(21)19-8-12(9-19)20-15(22)7-18-16(20)23/h2,4,6,12H,3,5,7-9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIXTDIVPMLFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CNC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2584704.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584706.png)


![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)






![3-{[7-chloro-3-(morpholinocarbonyl)-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![Ethyl 7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2584725.png)